molecular formula C5H10IN B2801253 Bicyclo[1.1.1]pentan-1-amine hydroiodide CAS No. 1581682-06-5

Bicyclo[1.1.1]pentan-1-amine hydroiodide

Cat. No.: B2801253
CAS No.: 1581682-06-5
M. Wt: 211.046
InChI Key: JUIOGZJWBZRXMZ-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-amine hydroiodide: is a compound that features a unique bicyclic structure, making it an interesting subject of study in various fields of chemistry and pharmacology. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules, such as increased metabolic stability and improved solubility .

Mechanism of Action

Target of Action

It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, has been extensively studied and proven to be a valuable alternative to benzene rings in medicinal chemistry .

Mode of Action

The exact mode of action of Bicyclo[11It’s known that the bcp core can mimic the geometry and substituent exit vectors of a benzene ring, offering desired property benefits . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might interact with its targets in a similar way.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[11The bcp core is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that this compound might have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The specific molecular and cellular effects of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities . This suggests that this compound might have similar beneficial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11It’s known that bcp derivatives often exhibit improved physicochemical properties . This suggests that Bicyclo[1.1.1]pentan-

Biological Activity

Bicyclo[1.1.1]pentan-1-amine hydroiodide (BCP) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BCP, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a bicyclic structure that offers a rigid conformation, which can mimic the properties of traditional aromatic compounds like phenyl rings. This structural mimicry enhances its metabolic stability and reduces susceptibility to hydrolysis, making it a promising candidate for drug development.

Target of Action
The BCP core is recognized for its ability to act as a bioisostere for phenyl rings in various biological contexts. This property allows it to interact favorably with biological targets, such as enzymes and receptors, potentially leading to enhanced pharmacological effects compared to traditional compounds.

Mode of Action
BCP derivatives have been shown to inhibit specific enzymes, including indoleamine-2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation. The replacement of the central phenyl ring with a BCP moiety has been found to mitigate issues related to amide hydrolysis, thus improving the compound's overall pharmacokinetic profile .

Pharmacokinetics

Research indicates that BCP derivatives exhibit improved pharmacokinetic properties compared to their phenyl counterparts. For instance, studies have demonstrated that these compounds possess lower clearance rates and longer half-lives, enhancing their potential for sustained therapeutic action .

Property BCP Derivatives Phenyl Derivatives
Clearance (mL/min/kg)0.2Higher
Half-life (hours)66Shorter
Metabolic StabilityHighLow

Inhibition of IDO1

A significant body of research has focused on the role of BCP in inhibiting IDO1, an enzyme implicated in cancer immunotherapy. A study highlighted the discovery of a novel class of IDO1 inhibitors featuring the BCP motif, which exhibited excellent potency and selectivity while maintaining favorable pharmacokinetic properties .

Drug Discovery Applications

The versatility of BCP has led to its incorporation into various drug discovery projects. Pharmaceutical companies have utilized BCP-containing compounds for their enhanced bioactivity and metabolic stability. For example, a library of over 300 functionalized bicyclo[1.1.1]pentanes has been synthesized for drug discovery applications, demonstrating the compound's potential in developing new therapeutics .

Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIOGZJWBZRXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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